N-(2-phenoxyethyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenoxyethyl)-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c24-19(21-10-14-27-17-5-2-1-3-6-17)22-11-8-20(9-12-22)23(13-15-28-20)30(25,26)18-7-4-16-29-18/h1-7,16H,8-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUIOAFJWFTOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)NCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenoxyethyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its biological activity. The presence of the thiophenes and phenoxyethyl groups suggests potential interactions with various biological targets.
The biological activity of this compound appears to be mediated through several mechanisms:
- Tyrosine Kinase Inhibition : Similar compounds have been noted for their ability to inhibit tyrosine kinases, which play critical roles in cell signaling pathways related to cancer and other diseases .
- Soluble Epoxide Hydrolase (sEH) Inhibition : Research indicates that derivatives from the diazaspiro[4.5]decane family exhibit potent sEH inhibitory activity, which is relevant for managing hypertension and inflammatory conditions .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- Cell Proliferation Assays : The compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell growth.
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacological efficacy:
- Hypertensive Models : Administration of the compound at specific dosages resulted in a notable reduction in blood pressure in spontaneously hypertensive rats, indicating its potential as an antihypertensive agent .
Case Studies
Several case studies have highlighted the therapeutic potential of spirocyclic compounds similar to this compound:
- Case Study 1 : A study on a related compound demonstrated significant anti-inflammatory effects through sEH inhibition, leading to reduced pain and swelling in animal models.
- Case Study 2 : Another investigation revealed that similar spirocyclic structures could effectively target cancer cells while sparing normal cells, showcasing their selective toxicity.
Data Tables
Scientific Research Applications
Biological Activities
The compound is noted for its role as an inhibitor of tyrosine kinases, which are critical in various signaling pathways that regulate cell growth and differentiation. Tyrosine kinases are implicated in numerous diseases, including cancer and inflammatory disorders. The inhibition of these kinases can lead to significant therapeutic benefits.
Tyrosine Kinase Inhibition
Research has demonstrated that derivatives of diazaspiro compounds exhibit selective inhibition of tyrosine kinases, particularly TYK2 and JAK1. For instance, a study identified a derivative with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, showcasing its potential as a treatment for inflammatory diseases like ulcerative colitis .
Anticancer Properties
Compounds similar to N-(2-phenoxyethyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide have shown promise in anticancer applications due to their ability to modulate key signaling pathways involved in tumor progression. The spiro structure contributes to their unique pharmacological profiles, allowing for selective targeting of cancer cells while minimizing effects on normal cells .
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology into areas such as neuropharmacology and anti-inflammatory treatments.
Neuropharmacology
Research indicates that diazaspiro compounds can influence neurotransmitter systems, offering potential applications in treating neurodegenerative diseases and mood disorders. Their ability to selectively interact with various receptors suggests they could be developed into novel antidepressants or anxiolytics .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its action on the JAK/STAT signaling pathway, which is crucial in mediating immune responses. By inhibiting this pathway, the compound can reduce inflammation and may be beneficial in conditions such as rheumatoid arthritis and psoriasis .
Case Studies
Several studies have highlighted the effectiveness of this compound and its analogs:
Comparison with Similar Compounds
Structural Analogues of 1-Oxa-4,8-Diazaspiro[4.5]decane Derivatives
Compound A : 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Molecular Formula : C₁₅H₂₂N₂O₆S₂
- Substituents :
- 4-Methoxyphenylsulfonyl (electron-donating methoxy group).
- Methylsulfonyl (strongly electron-withdrawing).
- Methylsulfonyl group enhances polarity compared to the thiophen-2-ylsulfonyl group in the target compound.
Compound B : N-(4-Methylphenyl)-8-(2-Pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
- Molecular Formula : C₁₉H₂₃N₅O₂
- Substituents :
- 2-Pyrimidinyl at position 8 (aromatic heterocycle with nitrogen atoms).
- 4-Methylphenylcarboxamide at position 3.
- Key Differences :
- Pyrimidinyl substituent introduces additional hydrogen-bonding sites.
- The carboxamide is at position 4 instead of 8, altering spatial orientation.
Functional Group and Spectral Comparisons
Sulfonyl Group Variations
- The thiophen-2-ylsulfonyl group in the target compound exhibits distinct electronic and steric effects compared to the 4-methoxyphenylsulfonyl group in Compound A.
Carboxamide Group Positioning
- Target Compound: Carboxamide at position 8 with a phenoxyethyl chain enhances lipophilicity.
- Compound B : Carboxamide at position 4 with a 4-methylphenyl group reduces conformational flexibility .
Q & A
Q. Table 1. Key Reaction Parameters for Sulfonylation Optimization
Q. Table 2. Recommended Analytical Techniques
| Technique | Application | Example Parameters |
|---|---|---|
| -NMR | Confirm spirocyclic core integrity | 500 MHz, CDCl₃ |
| HRMS | Verify molecular mass (error < 2 ppm) | ESI+, m/z 500.2012 |
| HPLC-PDA | Purity assessment (>95%) | C18 column, 220 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
